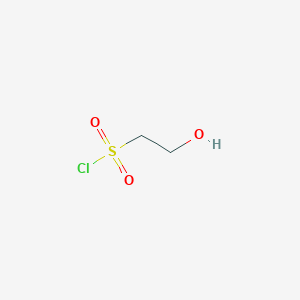
Phosphine oxide, (4-methoxyphenyl)diphenyl-
説明
Phosphine oxide, (4-methoxyphenyl)diphenyl- is a chemical compound with the molecular formula C19H17OP . It has an average mass of 292.311 Da and a monoisotopic mass of 292.101715 Da .
Synthesis Analysis
The synthesis of phosphine compounds, including (4-methoxyphenyl)diphenylphosphine, often involves the use of Grignard reagents . An electron-withdrawing group on the benzene ring of ArCl greatly accelerates the reactions with R2PNa, while an alkyl group reduces the reactivity .Molecular Structure Analysis
The molecular structure of (4-methoxyphenyl)diphenylphosphine is slightly distorted pyramidal . The mean C—P—C angle is comparable with values for triphenylphosphine . The mean C—P bond length is also similar to that of triphenylphosphine .Chemical Reactions Analysis
Phosphine compounds, including (4-methoxyphenyl)diphenylphosphine, have been widely used in many areas of chemistry, especially as ligands in transition-metal-based homogeneous catalysis . They are often involved in reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of (4-methoxyphenyl)diphenylphosphine include an average mass of 292.311 Da and a monoisotopic mass of 292.101715 Da . It is a phosphine compound, which means it contains a phosphorus atom bonded to carbon atoms .科学的研究の応用
Reaction with Singlet Oxygen
Phosphine oxides, including derivatives like (4-methoxyphenyl)diphenylphosphine oxide, have been studied for their reactions with singlet oxygen. These reactions are influenced by the steric hindrance around the phosphorus atom, which can lead to intramolecular rearrangements forming phosphinate compounds, particularly in aprotic solvents. The kinetic analyses of these reactions provide insights into the mechanistic pathways and the role of solvent in determining the reaction outcome (Gao et al., 2001).
Light-Emitting Ternary Eu³⁺ Complexes
The synthesis of novel light-emitting ternary Europium (Eu³⁺) complexes using multifunctional bidentate aryl phosphine oxide derivatives, including (4-methoxyphenyl)diphenylphosphine oxide, has been explored. These complexes demonstrate the potential for tuning photophysical and electrochemical properties to achieve bright electroluminescence, highlighting their utility in the development of advanced luminescent materials (Xu, Yin, & Huang, 2010).
Synthesis of Ketones and Enones
Phosphine oxides such as (4-methoxyphenyl)diphenylphosphine oxide have been used as intermediates in the synthesis of ketones and enones. These compounds serve as acyl anion equivalents, reacting with aldehydes and ketones to form carbonyl compounds through a series of transformations. This method highlights the versatility of phosphine oxides in synthetic organic chemistry (Grayson & Warren, 1977).
Synthesis and Properties of Crowded Triarylphosphines
The synthesis of tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, a related compound, has been investigated to study the effects of methoxy groups on the properties of crowded triarylphosphines. These studies contribute to understanding the electronic and steric influences of substituents on phosphine ligands, which are crucial for their application in catalysis and material science (Sasaki, Sasaki, & Yoshifuji, 2008).
Fluorohydroxylation Reactions
The fluorohydroxylation of allenyl phosphine oxides, including derivatives with (4-methoxyphenyl) groups, demonstrates high regio- and stereoselectivities. These reactions provide a pathway to synthesize fluorinated alkenyl phosphine oxides, which have potential applications in developing novel organophosphorus compounds with unique electronic and structural properties (He, Fu, & Ma, 2009).
作用機序
特性
IUPAC Name |
1-diphenylphosphoryl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O2P/c1-21-16-12-14-19(15-13-16)22(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPSVIAXZXYZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441207 | |
| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
795-44-8 | |
| Record name | Phosphine oxide, (4-methoxyphenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)


![[(2-Hydroxyphenyl)sulfanyl]acetic acid](/img/structure/B3057279.png)

